molecular formula C6H10O B2627762 (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde CAS No. 1923743-41-2

(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde

Cat. No.: B2627762
CAS No.: 1923743-41-2
M. Wt: 98.145
InChI Key: PQYXQQVRZALTGG-RITPCOANSA-N
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Description

(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde: is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and reactivity. The compound contains a cyclopropane ring, which is known for its ring strain and reactivity, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable alkenes. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds under basic conditions.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its chiral nature allows for the exploration of enantioselective synthesis and the study of stereochemistry in biological systems .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and structural features make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can participate in further transformations, contributing to the compound’s versatility .

In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde stands out due to its cyclopropane ring, which imparts unique reactivity and strain. This makes it a valuable intermediate in synthetic chemistry, offering distinct advantages over other chiral compounds with less strained ring systems .

Properties

IUPAC Name

(1R,2R)-2-ethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYXQQVRZALTGG-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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